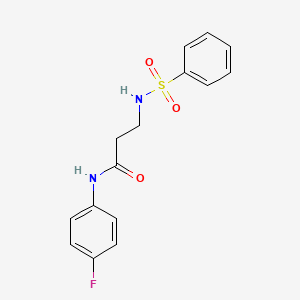
3-(benzenesulfonamido)-N-(4-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzenesulfonamido)-N-(4-fluorophenyl)propanamide, also known as BFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Biochemical Evaluation
Research has focused on the inhibition of specific enzymes by benzenesulfonamide derivatives. For instance, the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including compounds with modifications on the benzenesulfonamide moiety, have demonstrated high-affinity inhibition of kynurenine 3-hydroxylase. This inhibition is significant for exploring the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Anticancer and Antimicrobial Activities
Several studies have synthesized and evaluated benzenesulfonamide derivatives for their potential anticancer and antimicrobial properties. For instance, novel 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides exhibited interesting cytotoxic activities and potent inhibition against human carbonic anhydrase isoforms, crucial for further anti-tumor activity studies (Gul et al., 2016). Additionally, specific sulfonamides have shown selective inhibition of carbonic anhydrase IX and XII, associated with antimetastatic activity in models of breast cancer metastasis, indicating their potential in developing novel antimetastatic drugs (Pacchiano et al., 2011).
Physicochemical and Structural Studies
The physicochemical properties and structural analysis of benzenesulfonamide derivatives, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have been extensively studied. These studies involve the synthesis of the compound, conformational analysis, and detailed investigation of its molecular structure through techniques like X-ray diffraction and density functional theory (DFT). These analyses provide insights into the compound's physical and chemical properties, crucial for understanding its reactivity and interactions at the molecular level (Deng et al., 2021).
Wirkmechanismus
Target of Action
The primary target of N-(4-fluorophenyl)-3-(phenylsulfonamido)propanamide is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in influencing cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
N-(4-fluorophenyl)-3-(phenylsulfonamido)propanamide acts by inhibiting the Sirtuin1 enzyme (SIRT1) . The inhibition of SIRT1 leads to the overexpression of p53 . p53 is a gene that plays a crucial role in preventing cancer formation, thus it is classified as a tumor suppressor .
Biochemical Pathways
The inhibition of SIRT1 by N-(4-fluorophenyl)-3-(phenylsulfonamido)propanamide affects the p53 pathway . Overexpression of p53 leads to negative regulation of the cell cycle . This means that the cell cycle is slowed down or stopped, preventing the rapid cell division that characterizes cancer.
Pharmacokinetics
The pharmacokinetic properties of N-(4-fluorophenyl)-3-(phenylsulfonamido)propanamide, including its absorption, distribution, metabolism, and excretion (ADME), are predicted to be good . These properties influence the bioavailability of the compound, which is an important factor in its effectiveness as a drug .
Result of Action
The result of the action of N-(4-fluorophenyl)-3-(phenylsulfonamido)propanamide is cytotoxic activity . This means that the compound is toxic to cells, particularly cancer cells. All derivatives of this compound have been predicted to have cytotoxic activity greater than the comparative ligand 4I5_601 .
Eigenschaften
IUPAC Name |
3-(benzenesulfonamido)-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-12-6-8-13(9-7-12)18-15(19)10-11-17-22(20,21)14-4-2-1-3-5-14/h1-9,17H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWRMFMCDOCAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2964671.png)


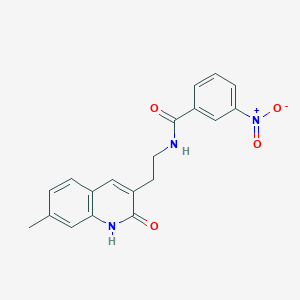
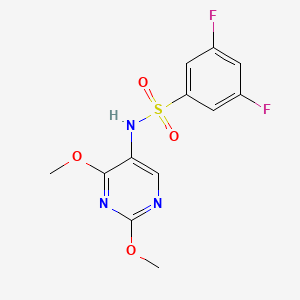
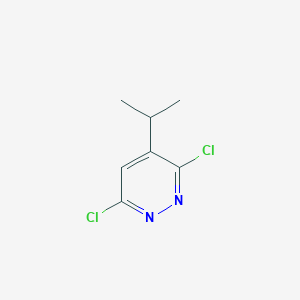
![N-(4-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2964684.png)
![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2964685.png)
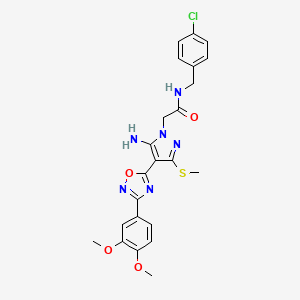
![5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2964688.png)
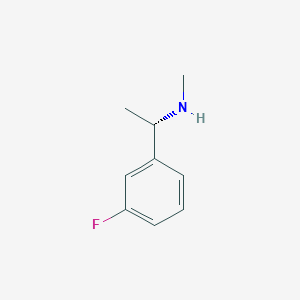
![2-tert-butyl-1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2964691.png)

